Studies have shown that 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid derivatives, particularly those containing phenyl phthalazinone moieties, exhibit promising cytotoxic activity against cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer), with potential for further development as anti-cancer agents. []
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid and its derivatives demonstrate potent and irreversible inhibition of GR, making them valuable tools for investigating the role of thiol redox state in various cellular processes and diseases. [, ]
Derivatives of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid, specifically (R)-4′-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430), function as potent and selective AMPA receptor potentiators, enhancing synaptic transmission and exhibiting neuroprotective effects in rodent models of Parkinson's disease. [, , ]
A derivative, 3-(2-{1-alkyl-5-[(pyridin-2-ylamino)-methyl]-pyrrolidin-3-yloxy}-acetylamino)-2-(alkylamino)-propionic acid (JSM6427), is a selective α5β1 integrin antagonist, demonstrating efficacy in suppressing and regressing choroidal neovascularization. [, ]
The compound 2′-{[2-(4-methoxy-phenyl)-acetylamino]-methyl}-biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)-amide (AVE0118) exhibits potent Kv1.5 channel blocking activity, suggesting its potential as an antiarrhythmic agent for treating atrial fibrillation. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9